

# Technical Support Center: Nylon 6/66 Moisture Absorption

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## Compound of Interest

Compound Name: Nylon 6/66

Cat. No.: B1584677

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This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the reduction of moisture absorption in **Nylon 6/66**. It is intended for researchers, scientists, and drug development professionals who may encounter challenges related to hygroscopic properties in their experiments.

## Troubleshooting Guide

This section addresses specific issues that may arise during the processing and handling of **Nylon 6/66** due to moisture.

Question: Why are my injection-molded Nylon parts exhibiting surface defects like silver streaks or splay marks?

Answer: Surface defects such as silver streaking on molded products are common indicators that the Nylon resin contained excessive moisture during processing.<sup>[1][2]</sup> When the moist pellets are heated in the injection molding machine, the water turns to steam.<sup>[2]</sup> This steam is destructive to the polymer, causing not only visual defects but also a reduction in the material's molecular weight and mechanical properties.<sup>[1][3]</sup> To resolve this, the Nylon pellets must be dried to a moisture content of 0.2% or less before processing.<sup>[2][3][4]</sup>

Question: My Nylon component has failed unexpectedly under mechanical stress. Could moisture be the cause?

Answer: Yes, moisture absorption can significantly degrade the mechanical properties of **Nylon 6/66**.<sup>[5]</sup> Water acts as a plasticizer, disrupting the hydrogen bonds between polymer chains and increasing their mobility.<sup>[6][7]</sup> This plasticization leads to a decrease in hardness, tensile strength, stiffness, and the glass transition temperature (T<sub>g</sub>).<sup>[5][6][7]</sup> Conversely, properties like impact strength and flexibility may increase.<sup>[5][6]</sup> If a component requires high strength and stiffness, ensuring it remains dry or is made from a modified, low-absorption grade is critical.

Question: I'm observing significant dimensional changes (swelling or shrinking) in my Nylon parts with variations in ambient humidity. How can I improve dimensional stability?

Answer: Nylon's tendency to absorb moisture from the environment directly impacts its dimensional stability.<sup>[3][8]</sup> As the material absorbs water, it swells; as it dries, it shrinks.<sup>[9]</sup> This is a critical issue for precision parts.<sup>[5]</sup> To improve dimensional stability, consider the following approaches:

- **Reinforcement with Fillers:** Adding inorganic fillers like glass fibers (30-50%) can reduce water absorption by 40-60%.<sup>[9]</sup> Nano-fillers such as montmorillonite can also slow the diffusion of water molecules into the material.<sup>[9]</sup>
- **Polymer Blending:** Blending Nylon with hydrophobic polymers like polyolefins (PP, PE) can lower the overall water absorption of the composite material.<sup>[9]</sup>
- **Chemical Modification:** Techniques like radiation cross-linking can create a network structure that may control water absorption to below 3%.<sup>[9]</sup>

Question: The drying process for my Nylon pellets seems inefficient. It takes a very long time, and sometimes the material still seems wet during processing. What am I doing wrong?

Answer: Inefficient drying can result from several factors. Nylon can absorb moisture to saturation in as little as 24 hours if left exposed to normal humidity.<sup>[2][3]</sup>

- **Drying Method:** Standard hot-air blow dryers can be limited, especially in humid environments, as their effectiveness depends on the relative humidity of the intake air.<sup>[1]</sup> Using a dryer equipped with a dehumidifier or a vacuum dryer is more effective.<sup>[1]</sup>
- **Temperature and Time:** Ensure you are using the recommended drying temperature and time. For **Nylon 6/66**, typical hot air drying is done at 80-90°C.<sup>[1][10]</sup> Vacuum drying can be

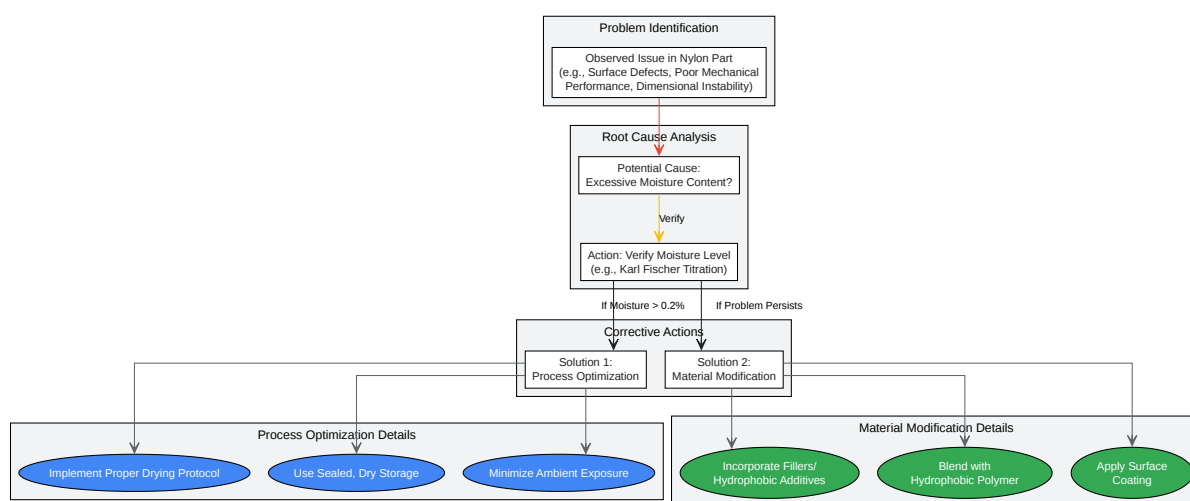
performed at 80-120°C for 10 to 48 hours, depending on the initial moisture content.[1]

Exceeding these temperatures with a hot-air dryer can lead to oxidation and discoloration of the pellets.[1]

- Initial Moisture Content: Material that has absorbed a significant amount of water will require a longer drying time.[3] It is crucial to dry the pellets to a final moisture content below 0.2% before processing.[2]

## Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common issues related to moisture in **Nylon 6/66**.



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Caption: Troubleshooting workflow for moisture-related issues in Nylon.

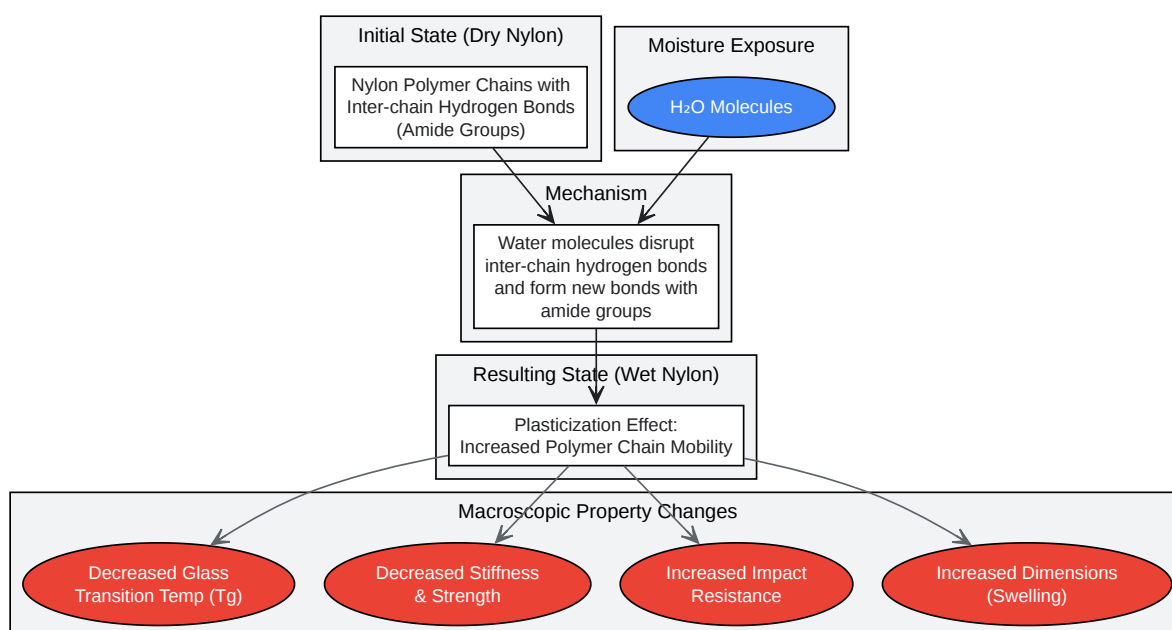
## Frequently Asked Questions (FAQs)

Question: What is the fundamental mechanism of water absorption in **Nylon 6/66**?

Answer: Nylon 6 and 6/66 are hygroscopic because their polymer chains contain polar amide groups (-CONH-).<sup>[9][11]</sup> These groups have a high affinity for forming hydrogen bonds with water molecules present in the atmosphere or in liquid form.<sup>[6][11]</sup> Water absorption occurs primarily in the amorphous regions of the semi-crystalline polymer, as the tightly packed crystalline regions are less accessible.<sup>[12]</sup> The amount of moisture absorbed is directly related to the concentration of amide groups in the polymer chain.<sup>[11]</sup>

## Molecular Effect of Moisture on Nylon

This diagram illustrates how water molecules interact with Nylon polymer chains, leading to plasticization.



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Caption: Mechanism of moisture-induced plasticization in Nylon.

Question: What are the primary methods to reduce the moisture absorption of **Nylon 6/66**?

Answer: There are three main strategies to reduce water absorption in Nylon:

- **Chemical Modification:** This involves altering the polymer structure itself. End-capping technology, for example, uses reagents to react with the terminal amino or carboxyl groups on the polymer chains, reducing the number of active sites for hydrogen bonding with water. [\[9\]](#)
- **Incorporation of Additives and Fillers:** This is a common and effective method.
  - **Hydrophobic Additives:** Compounds like silanes or fluoropolymers can be added to increase the material's overall hydrophobicity. [\[13\]](#)
  - **Fillers:** Inorganic fillers such as glass fibers, carbon fibers, or minerals reduce the volume of polymer available to absorb water. [\[9\]](#) [\[13\]](#) They also create a more tortuous path for water molecules to diffuse through the material. [\[9\]](#)
- **Surface Treatments:** Applying a hydrophobic coating to the surface of a Nylon part creates a physical barrier that repels water and prevents it from being absorbed. [\[13\]](#) [\[14\]](#) [\[15\]](#) These coatings often contain non-polar functional groups like fluorinated or siliconized compounds. [\[15\]](#)

Question: How does increasing crystallinity affect moisture absorption?

Answer: Increasing the crystallinity of Nylon can help reduce moisture absorption. [\[14\]](#) Water molecules primarily penetrate the less-ordered amorphous regions of the polymer. [\[12\]](#) The highly organized and densely packed chains in the crystalline regions act as a barrier to water diffusion. [\[16\]](#) Therefore, processing conditions that promote higher levels of crystallinity, such as adjusting mold temperature, can lead to a material with slightly lower moisture uptake. [\[8\]](#) [\[14\]](#)

## Data Presentation

### Table 1: Recommended Drying Parameters for Unfilled Nylon 6 and 6/66

Nylon Grade	Drying Temperature (°C)	Drying Time (hours)	Target Moisture Content	Source(s)
Nylon 6 (PA6)	80 - 90 °C	12 - 16	< 0.2%	<a href="#">[10]</a>
Nylon 6/66 (PA66)	80 - 90 °C	4 - 8	< 0.2%	<a href="#">[10]</a>
Nylon 6/66 (PA66)	85 °C (Hot Air)	If containers are open	< 0.2%	<a href="#">[8]</a>
Nylon 6/66 (PA66)	105 °C (Vacuum)	12	If moisture > 0.2%	<a href="#">[8]</a>

Note: Drying times can vary significantly based on the initial moisture content, pellet size, and type of drying equipment used.[\[1\]](#)

## Table 2: Typical Moisture Absorption of Unfilled Nylon Grades

Nylon Grade	Moisture Absorption (%) (at 23°C, 50% RH)	Saturated Water Absorption (%)	Source(s)
Nylon 6 (PA6)	~1.3%	9.5%	<a href="#">[9]</a> <a href="#">[10]</a>
Nylon 6/66 (PA66)	~0.8%	8.5%	<a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[12]</a>
Nylon 12 (PA12)	Lower than PA6 and PA66	Lower than PA6 and PA66	<a href="#">[4]</a>

## Experimental Protocols

### Protocol 1: Determination of Water Absorption (Based on ASTM D570)

This protocol outlines the standard test method for determining the relative rate of water absorption by plastics.[\[17\]](#)

Objective: To measure the percentage increase in weight of a Nylon specimen after immersion in water under specified conditions.[18][19]

Materials & Equipment:

- Nylon test specimens (e.g., 2-inch diameter disks, 0.125" thick).[20]
- Analytical balance, accurate to 0.1 mg.
- Forced-air oven.
- Desiccator.
- Container of distilled water.
- Lint-free cloth.

Procedure:

- Initial Drying: Dry the test specimens in an oven for a specified time and temperature (e.g., 24 hours at 105-110°C) to remove residual moisture.[18][20]
- Cooling & Initial Weighing: Place the dried specimens in a desiccator to cool to room temperature. Immediately upon cooling, weigh each specimen to the nearest 0.1 mg. This is the "Conditioned Weight".[20][21]
- Immersion: Immerse the specimens in distilled water maintained at a specified temperature (e.g., 23°C).[20][21] The standard immersion period is typically 24 hours.[18] For equilibrium testing, immersion continues until the weight change between measurements is negligible.[18][21]
- Removal and Final Weighing: After the immersion period, remove the specimens from the water. Pat them dry with a lint-free cloth to remove all surface water.[20][21] Immediately re-weigh the specimens. This is the "Wet Weight".
- Calculation: Calculate the percentage increase in weight as follows: % Water Absorption = 
$$\frac{(\text{Wet Weight} - \text{Conditioned Weight})}{\text{Conditioned Weight}} \times 100$$



## Protocol 2: General Methodology for Applying a Hydrophobic Surface Coating

This protocol provides a general workflow for modifying the surface of Nylon pellets or parts to reduce water absorption.

Objective: To create a hydrophobic barrier on the Nylon surface.[\[15\]](#)

Materials & Equipment:

- Nylon pellets or parts.
- Coating solution (e.g., a silane or fluoropolymer-based solution).
- Fluidized bed coater or a simple immersion bath.[\[22\]](#)
- Drying oven.
- Spray nozzle (if applicable).
- Personal Protective Equipment (PPE).

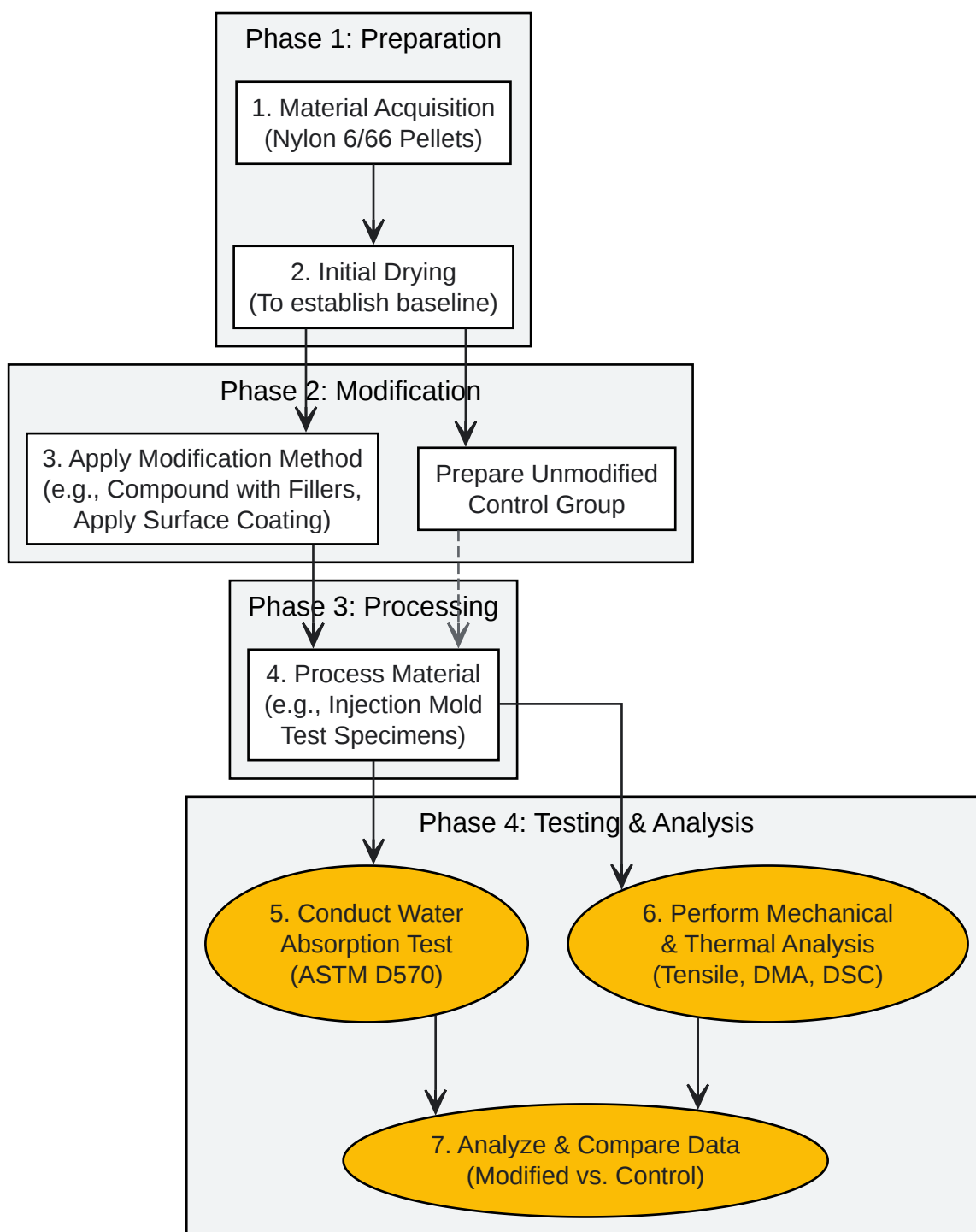
Procedure:

- Surface Preparation: Ensure the Nylon substrate is clean and dry. Any contaminants on the surface can interfere with coating adhesion. Pre-drying the pellets as per Table 1 is recommended.
- Coating Application:
  - Immersion Method: Submerge the Nylon parts in the hydrophobic coating solution for a predetermined time. Agitate gently to ensure uniform coverage.
  - Spray Method (for Fluidized Bed): Place pellets in a fluidized bed apparatus. Spray the coating solution onto the pellets under controlled temperature and airflow conditions to ensure an even film is applied.[\[22\]](#)

- **Drying/Curing:** Remove the coated parts from the solution or coater. Allow excess solution to drain off. Transfer the parts to an oven for drying and/or curing. The temperature and time will be specific to the coating system used and are critical for forming a durable, adherent layer.
- **Post-Treatment:** After curing, allow the parts to cool to room temperature. They are now ready for evaluation.
- **Evaluation:** Test the effectiveness of the coating by performing a water absorption test (see Protocol 1) and comparing the results to uncoated control samples. Contact angle measurements can also be used to quantify the increase in surface hydrophobicity.

## Workflow for Evaluating Moisture Reduction Methods

This diagram shows a typical experimental workflow for a research project aimed at reducing moisture absorption in Nylon.



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